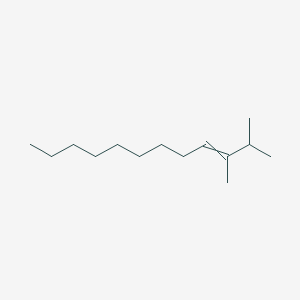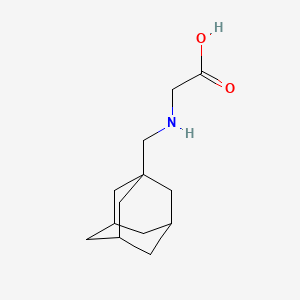
2-(1-Adamantylmethylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Adamantylmethylamino)acetic acid is a compound that features an adamantane moiety, which is a polycyclic cage molecule known for its high symmetry and remarkable properties . The adamantane structure is often used in the design and synthesis of new drug delivery systems and surface recognition studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylmethylamino)acetic acid typically involves the reaction of adamantylmethylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Adamantylmethylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(1-Adamantylmethylamino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Adamantylmethylamino)acetic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties, particularly against the influenza virus.
1,3-Dehydroadamantane: Used in the synthesis of functional adamantane derivatives and advanced materials.
Adamantane derivatives: Various derivatives are used in drug delivery systems, surface recognition studies, and the synthesis of high-energy fuels and oils
Uniqueness
2-(1-Adamantylmethylamino)acetic acid is unique due to its specific structure, which combines the adamantane moiety with an amino acid functionality. This combination provides the compound with unique properties that make it suitable for a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C13H21NO2 |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
2-(1-adamantylmethylamino)acetic acid |
InChI |
InChI=1S/C13H21NO2/c15-12(16)7-14-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11,14H,1-8H2,(H,15,16) |
Clave InChI |
LVOOYBJPOVWWFR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


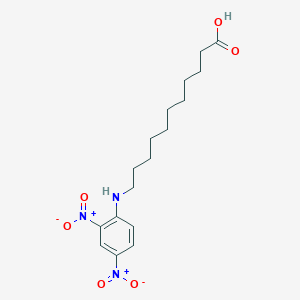

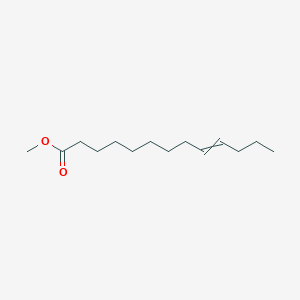
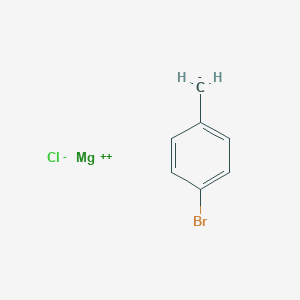
![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)

![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)

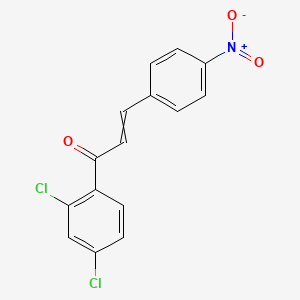

![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
